![molecular formula C20H13F3O B14298726 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene CAS No. 112305-08-5](/img/structure/B14298726.png)
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene is an organic compound characterized by the presence of a xanthene core substituted with a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of xanthene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Applications De Recherche Scientifique
9-[4-(Trifluoromethyl)phenyl]-9H-xanthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-xanthene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in its core structure and applications.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with distinct properties and uses.
Uniqueness
The presence of the trifluoromethyl group in 9-[4-(Trifluoromethyl)phenyl]-9H-xanthene imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in applications requiring enhanced binding affinity and stability.
Propriétés
Numéro CAS |
112305-08-5 |
|---|---|
Formule moléculaire |
C20H13F3O |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
9-[4-(trifluoromethyl)phenyl]-9H-xanthene |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |
Clé InChI |
ZCCTVSFDJQSEFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



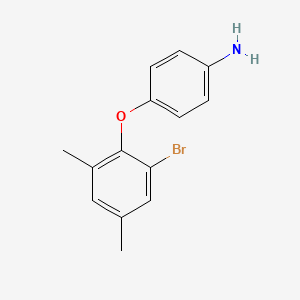
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
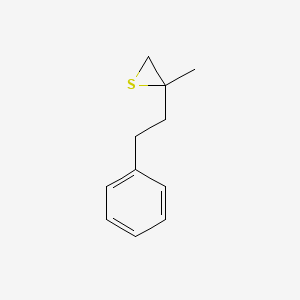
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
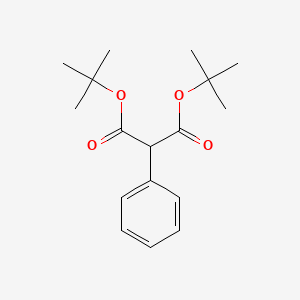
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
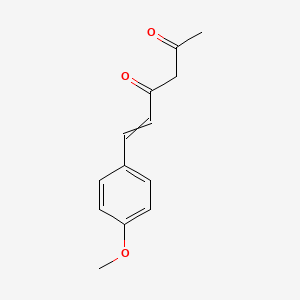
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
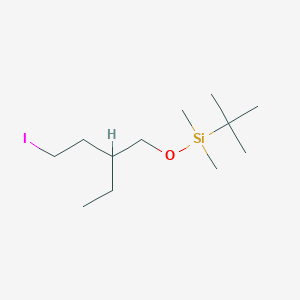
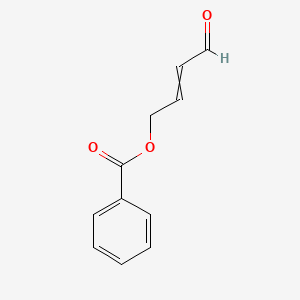

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
